5-Nitrobenzo[d]isothiazole
Overview
Description
5-Nitrobenzo[d]isothiazole is an organic compound with the molecular formula C7H5N3O2S. It is characterized by a nitro group (-NO2) attached to the benzene ring of benzo[d]isothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrobenzo[d]isothiazole can be synthesized through several methods, including nitration reactions of benzo[d]isothiazole derivatives. The nitration process typically involves treating benzo[d]isothiazole with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzo[d]isothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-amino-5-nitrobenzo[d]isothiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrobenzo[d]isothiazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its biological activity and potential use in drug discovery.
Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
5-Nitrobenzo[d]isothiazole is compared with similar compounds such as 3-amino-5-nitrobenzo[d]isothiazole and other nitro-substituted isothiazoles. Its uniqueness lies in its specific chemical structure and the presence of the nitro group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
3-Amino-5-nitrobenzo[d]isothiazole
Other nitro-substituted isothiazoles
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Properties
IUPAC Name |
5-nitro-1,2-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYJMVMBVRSCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209593 | |
Record name | 1,2-Benzisothiazole, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60768-66-3 | |
Record name | 5-Nitro-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60768-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazole, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060768663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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